molecular formula C3H3NO2S B3050068 2-thioxooxazolidin-4-one CAS No. 2346-24-9

2-thioxooxazolidin-4-one

Cat. No.: B3050068
CAS No.: 2346-24-9
M. Wt: 117.13 g/mol
InChI Key: GCSVNNODDIEGEX-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

2-Thioxooxazolidin-4-one, also known as 2-thioxo-4-oxazolidinone, is a five-membered heterocyclic compound with the molecular formula C₃H₃NO₂S. lookchem.com Its structure features an oxazolidinone ring containing two heteroatoms, nitrogen and oxygen, along with a thiocarbonyl group at the second position and a carbonyl group at the fourth position. This arrangement of functional groups imparts a unique chemical reactivity to the molecule, making it a valuable intermediate in organic synthesis. lookchem.com

The synthesis of the this compound core and its derivatives is a subject of ongoing research. A common and effective method for creating derivatives is through Knoevenagel condensation. researchgate.net This reaction allows for the introduction of various substituents, particularly at the 5-position of the ring, leading to a diverse library of compounds with different physicochemical properties. The reactivity of the this compound scaffold allows it to serve as a building block for more complex heterocyclic systems. ajchem-a.com

Significance as a Privileged Scaffold in Academic Drug Discovery Research

In the realm of medicinal chemistry, certain molecular frameworks, referred to as "privileged scaffolds," are recognized for their ability to bind to multiple biological targets, thus serving as a fertile ground for drug discovery. nih.govnih.gov The this compound nucleus is increasingly being recognized as such a privileged scaffold. lookchem.com Its derivatives have been shown to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ajrconline.orgresearchgate.netnih.gov

The versatility of the this compound scaffold allows medicinal chemists to systematically modify its structure to optimize biological activity and selectivity for a specific target. This has led to the development of numerous derivatives with potent therapeutic potential, making it a focal point of academic research aimed at discovering new lead compounds for various diseases. ajrconline.org

Detailed Research Findings

The following tables summarize key research findings on the biological activities of various this compound derivatives.

Anticancer Activity of this compound Derivatives

CompoundCell LineIC₅₀ (µM)Reference
NB-3HL-6017.84 researchgate.net
NB-4Jurkat15.19 researchgate.net
LPSF/NBM-1HL-6054.83 researchgate.net
LPSF/NBM-2MOLT-451.61 researchgate.net

Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismActivityReference
5-arylidene-4-thioxo-thiazolidine-2-onesGram-positive bacteriaSignificant activity nih.gov
Thiazolidine-2,4-dione derivativesGram-positive bacteriaMIC values from 2 to 16 µg/mL nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-sulfanylidene-1,3-oxazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2S/c5-2-1-6-3(7)4-2/h1H2,(H,4,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSVNNODDIEGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391955
Record name 2-Thio-2,4-oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2346-24-9
Record name 2-Thio-2,4-oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Thioxooxazolidin 4 One

Conventional Synthetic Routes to the 2-Thioxooxazolidin-4-one Core

Conventional methods provide robust and widely used pathways to the fundamental this compound ring system. These routes are characterized by their reliability and accessibility of starting materials.

The Knoevenagel condensation is a cornerstone in the synthesis of this compound derivatives, particularly for creating 5-substituted analogs. nih.govsigmaaldrich.comwikipedia.org This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl compound, followed by a dehydration reaction. wikipedia.org In the context of this compound synthesis, this typically involves the reaction of this compound itself (or a precursor like rhodanine) at the C-5 position with various aldehydes or ketones. researchgate.net

The mechanism proceeds via the deprotonation of the active methylene group at C-5 by a weak base, such as piperidine (B6355638) or an amine salt, to form a nucleophilic enolate. wikipedia.orgpurechemistry.org This enolate then attacks the carbonyl carbon of the aldehyde or ketone, leading to an aldol-type intermediate which subsequently eliminates a molecule of water to form a C=C double bond, yielding a 5-ylidene-2-thioxooxazolidin-4-one derivative. sigmaaldrich.comorganic-chemistry.org Oxazolidinone derivatives have been successfully obtained through Knoevenagel condensation in several studies. nih.govresearchgate.net

Table 1: Examples of Knoevenagel Condensation for Derivative Synthesis

Reactant 1 Reactant 2 Catalyst Product Reference
This compound Aromatic Aldehyde Piperidine 5-Arylmethylene-2-thioxooxazolidin-4-one nih.gov

The formation of the this compound ring itself is often accomplished through cyclization reactions. A common strategy involves the reaction of an α-hydroxy acid or its ester with a thiocyanate (B1210189) salt (e.g., potassium or ammonium (B1175870) thiocyanate). wikipedia.org In this process, the thiocyanate attacks the carbonyl group of the α-hydroxy acid derivative, followed by an intramolecular nucleophilic attack by the hydroxyl group to close the ring, forming the oxazolidinone core.

Another established route is the reaction of α-haloacyl halides with thiourea (B124793) or its derivatives. The reaction proceeds via initial N-acylation of thiourea, followed by an intramolecular S-alkylation that displaces the α-halide, leading to the cyclized product. Similarly, Schiff's bases have been used as precursors, which upon reaction with thioglycolic acid, can yield related thiazolidinone structures, indicating the versatility of cyclization strategies in forming five-membered heterocycles. ajchem-a.comajchem-a.com These intramolecular cyclization reactions are fundamental for constructing the core heterocyclic system from acyclic precursors. mdpi.combeilstein-journals.orgrsc.orgchimicatechnoacta.ru

More direct and modern approaches to the this compound core have been developed using α-keto thioesters as versatile building blocks. iicb.res.inresearchgate.net A notable one-pot synthesis involves the reaction of α-keto thioesters with sodium thiocyanate. researchgate.netvulcanchem.com

The proposed mechanism for this transformation involves a "thiolate transfer" process. iicb.res.inresearchgate.net It begins with the nucleophilic substitution of the thioester's thiol group by the thiocyanate anion. This is followed by the addition of the displaced thiolate anion to the keto-carbonyl carbon of the intermediate. The final step is an intramolecular cyclization involving C-O bond formation, which yields the this compound ring system. researchgate.net This method is valued for its efficiency and the mild conditions under which it can be performed. vulcanchem.comnih.gov

Cyclization Reactions and Ring Formation

Advanced Synthetic Strategies for this compound Derivatization

Beyond the synthesis of the basic scaffold, advanced strategies focus on introducing chemical diversity and controlling stereochemistry, which are crucial for various applications.

The this compound scaffold possesses multiple reactive sites, allowing for regioselective functionalization. The key sites for derivatization are the nitrogen at position 3 (N-alkylation), the exocyclic sulfur atom (S-alkylation), and the carbon at position 5 (C-5 functionalization).

N-Alkylation vs. S-Alkylation: The nitrogen and sulfur atoms are both nucleophilic, and the selectivity of alkylation depends on the reaction conditions and the nature of the alkylating agent. Generally, hard electrophiles tend to favor N-alkylation, while soft electrophiles favor S-alkylation, following the principles of Hard and Soft Acids and Bases (HSAB) theory. The choice of base and solvent is also critical. For instance, using a strong base like sodium hydride in a polar aprotic solvent like DMF often promotes N-alkylation of related lactam systems. nih.gov In contrast, S-alkylation of thiols or related compounds can be achieved under various conditions, including in green mediums or via metal-free, redox-neutral approaches. chemrxiv.orgjmaterenvironsci.comnih.gov For related heterocycles like thiazolidine-2,4-dione, direct N-alkylation has been achieved in a single step using triethylamine (B128534) as both a base and solvent. arkat-usa.org

C-5 Functionalization: As discussed under Knoevenagel condensation, the C-5 position is readily functionalized by reaction with aldehydes and ketones to introduce a variety of substituents. This position's reactivity is due to the acidity of its methylene protons, which are flanked by two electron-withdrawing groups (the carbonyl and thione groups).

The ability to selectively modify these positions is key to creating a library of diverse derivatives. rsc.orgmdpi.com

Table 2: General Conditions for Regioselective Alkylation

Target Site Electrophile Type Typical Base/Solvent Product Type Reference
N-3 Hard (e.g., Alkyl sulfates) NaH / DMF N-Alkyl-2-thioxooxazolidin-4-one nih.govcsic.es

The synthesis of chiral this compound derivatives is of significant interest, particularly when creating molecules with specific three-dimensional structures. Stereoselectivity can be achieved through several primary approaches. bohrium.com

One common method is to start with a chiral precursor, such as an enantiomerically pure α-hydroxy acid or amino acid. nih.gov The inherent chirality of the starting material is transferred to the final product during the cyclization step, leading to the formation of a specific enantiomer of the this compound derivative.

Another powerful strategy is the use of asymmetric catalysis. This can involve a chiral catalyst, such as a chiral metal complex or an organocatalyst, that directs the reaction to favor the formation of one stereoisomer over the other. rsc.org For example, an asymmetric version of a cycloaddition reaction could be employed to construct the chiral core. While specific examples for this compound are emerging, the principles are well-established for related heterocyclic systems, such as the palladium-catalyzed asymmetric annulation to form chiral thio-oxazolidinones. bohrium.com These methods allow for the creation of optically active compounds with controlled stereochemistry at the C-5 position.

Regioselective Functionalization of the Core Structure

Mechanistic Investigations of this compound Synthetic Reactions

The synthesis of this compound and its derivatives is a cornerstone in the preparation of a variety of biologically active compounds. Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and for the rational design of new derivatives. The formation of the this compound core generally proceeds through the generation of a key intermediate, an acyl isothiocyanate, followed by an intramolecular cyclization. This section delves into the mechanistic details of this transformation, focusing on the reaction of α-haloacyl halides with thiocyanate salts, a common and efficient method for the synthesis of the parent compound.

Stage 1: Formation of the Acyl Isothiocyanate Intermediate

The initial step of the synthesis involves the reaction between chloroacetyl chloride and a thiocyanate salt. Acyl isothiocyanates are highly reactive and versatile intermediates in organic synthesis. arkat-usa.org They are typically prepared by the reaction of acyl chlorides with thiocyanate salts. arkat-usa.org

The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack an electrophile from either the sulfur or the nitrogen atom. In the context of reacting with a hard electrophile like the carbonyl carbon of an acyl chloride, the attack predominantly occurs through the more nucleophilic nitrogen atom. This leads to the formation of an acyl isothiocyanate intermediate.

The proposed mechanism for the formation of chloroacetyl isothiocyanate from chloroacetyl chloride and potassium thiocyanate is as follows:

Nucleophilic Attack: The nitrogen atom of the thiocyanate anion attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of a tetrahedral intermediate.

Elimination of Chloride: The tetrahedral intermediate is unstable and collapses by eliminating the chloride ion, a good leaving group. This reforms the carbonyl double bond and yields the chloroacetyl isothiocyanate intermediate.

This acyl isothiocyanate is a key reactive species that carries both an electrophilic carbonyl carbon and an electrophilic carbon in the isothiocyanate group, setting the stage for the subsequent cyclization. arkat-usa.org

Stage 2: Intramolecular Cyclization

The second stage of the reaction is the intramolecular cyclization of the chloroacetyl isothiocyanate intermediate to form the this compound ring. This cyclization is a type of intramolecular nucleophilic substitution.

The proposed mechanism for the cyclization is as follows:

Intramolecular Nucleophilic Attack: The oxygen atom of the carbonyl group acts as an intramolecular nucleophile and attacks the carbon atom of the isothiocyanate group. This attack is facilitated by the electrophilicity of the isothiocyanate carbon. This step leads to the formation of a five-membered ring, a key transition state.

Ring Closure and Rearrangement: The initial cyclization product is a zwitterionic or a highly polarized intermediate. A subsequent rearrangement, likely involving the transfer of the chloroacetyl's α-carbon from the nitrogen to the sulfur atom, occurs. This rearrangement is driven by the formation of a more stable heterocyclic system.

Deprotonation/Final Product Formation: The final step involves the loss of a proton from the nitrogen atom, if applicable, to yield the stable aromatic-like this compound ring.

The synthesis of related thiazolidin-4-one derivatives has been shown to proceed through the intramolecular cyclization of thiocyanate intermediates. mdpi.com For instance, the reaction of chloroacetamide derivatives with ammonium thiocyanate leads to the formation of 2-iminothiazolidin-4-ones, where an in-situ generated thiocyanate intermediate undergoes cyclization. mdpi.comresearchgate.net This provides strong analogous support for the proposed cyclization mechanism of chloroacetyl isothiocyanate.

Detailed Research Findings and Data

While detailed kinetic and computational studies specifically for the synthesis of the parent this compound are not extensively reported in readily available literature, the reactivity of acyl isothiocyanates is well-documented. arkat-usa.org The formation of five-membered heterocycles through the cyclization of acyl isothiocyanates is a common synthetic strategy. arkat-usa.org

The table below summarizes the key intermediates and transformations involved in the proposed mechanism.

StepReactantsIntermediate/Transition StateProduct of Step
1Chloroacetyl chloride, Potassium thiocyanateTetrahedral intermediateChloroacetyl isothiocyanate
2Chloroacetyl isothiocyanateFive-membered ring transition stateZwitterionic cyclized intermediate
3Zwitterionic cyclized intermediateRearrangement transition stateThis compound

It is important to note that the reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. The use of a polar aprotic solvent can facilitate the initial nucleophilic substitution by solvating the potassium cation and leaving the thiocyanate anion more nucleophilic.

Structural Elucidation and Advanced Spectroscopic Analysis of 2 Thioxooxazolidin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the structure of 2-thioxooxazolidin-4-one derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to delineate the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR spectroscopy provides crucial information about the proton environments in this compound derivatives. The chemical shifts (δ) of the protons are indicative of their electronic environment. For instance, in (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one derivatives, the protons on the phenyl and benzylidene rings resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. nih.gov The exact chemical shifts are influenced by the nature and position of substituents on the aromatic rings. For example, the proton at the 6'-position of a 2,4-dimethoxybenzylidene substituent appears as a doublet at δ 7.97 ppm. nih.gov The protons of the ethyl group in compounds like 5-(4-chlorobenzylidene)-3-ethyl-2-thioxo-oxazolidin-4-one are also readily identified by their characteristic splitting patterns and chemical shifts. researchgate.net

Interactive Data Table: ¹H NMR Data for Selected this compound Derivatives

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(Z)-5-(2,4-Dimethoxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one6'-H7.97d9.0
(Z)-5-(2,4-Dimethoxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one3-H, 5-H7.54t7.0

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. savemyexams.comsavemyexams.com Each unique carbon atom in a different chemical environment gives a distinct signal. savemyexams.comsavemyexams.com The carbonyl carbon (C=O) of the oxazolidinone ring typically resonates at a downfield chemical shift due to the deshielding effect of the oxygen atom. Similarly, the thione carbon (C=S) also appears at a characteristic downfield position. For example, in a series of newly synthesized 2-thioxo-oxazolidin-4-one derivatives, the structures were confirmed using ¹³C NMR in conjunction with other spectroscopic methods. researchgate.net The chemical shifts of the aromatic carbons are also diagnostic and are influenced by the substituents present.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for this compound Derivatives

Carbon AtomTypical Chemical Shift Range (δ, ppm)
C=O (Amide)167-175
C=S (Thione)>180
Aromatic C-H110-140
Aromatic C-Substituted120-160
-CH2- (aliphatic)20-60

2D NMR techniques are indispensable for establishing detailed connectivity and spatial relationships within complex molecules like this compound derivatives. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing out the spin systems within the molecule, for example, confirming the connectivity of protons within the phenyl and benzylidene moieties. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that reveals protons that are in close spatial proximity, regardless of whether they are directly bonded. princeton.edu This is particularly useful for determining the stereochemistry, such as the (Z) or (E) configuration of the exocyclic double bond in 5-benzylidene derivatives. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu It provides a direct link between the proton and carbon skeletons of the molecule, confirming which proton is attached to which carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.educreative-biostructure.com This is crucial for piecing together the entire molecular framework, especially for connecting different fragments of the molecule, such as the phenyl group, the oxazolidinone ring, and the benzylidene substituent. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in this compound derivatives. specac.combruker.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key characteristic absorption bands for this compound derivatives include:

N-H Stretching: For derivatives with a hydrogen atom on the nitrogen, a band in the region of 3200-3400 cm⁻¹ is observed.

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the oxazolidin-4-one ring is typically found in the range of 1670-1740 cm⁻¹. ajchem-a.com

C=S Stretching: The thione group gives rise to a characteristic absorption band, although it can be weaker and more variable in position than the carbonyl stretch.

C-N Stretching: The stretching vibration of the C-N bond within the ring is also observable. ajchem-a.com

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic rings are present in their expected regions. ajchem-a.com

FTIR analysis has been used to confirm the formation of inclusion complexes of this compound derivatives and to support the structural elucidation of newly synthesized compounds. researchgate.netajchem-a.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive and high-resolution structural information for crystalline this compound derivatives in the solid state. nih.govwikipedia.orgutah.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be generated, revealing the precise positions of all atoms in the molecule. nih.gov

X-ray crystallographic studies are invaluable for determining the precise molecular conformation, including bond lengths, bond angles, and torsional angles. This information reveals the planarity or puckering of the oxazolidinone ring and the orientation of the substituents. For example, X-ray analysis can definitively confirm the Z configuration of the exocyclic double bond in 5-arylidene derivatives.

Furthermore, X-ray crystallography can unambiguously identify the predominant tautomeric form present in the solid state. For the this compound core, potential tautomerism exists. X-ray data can distinguish between the thione and thiol tautomers by precisely locating the position of the hydrogen atom and by analyzing the C=S and C-S bond lengths. Studies on related heterocyclic systems have demonstrated the power of X-ray crystallography in resolving tautomeric ambiguities in the solid state. mdpi.com

Investigation of Intermolecular Interactions and Crystal Packing

The study of crystal structures provides definitive proof of molecular constitution and offers deep insights into the intermolecular forces that govern the self-assembly of molecules in the solid state. For derivatives of this compound, X-ray crystallography reveals a network of non-covalent interactions that dictate their crystal packing.

In a detailed crystallographic study of 3,3′-(Ethane-1,2-diyl)bis(2-thioxo-1,3-oxazolidin-4-one), the molecule was found to be centrosymmetric, with the asymmetric unit containing one half of the molecule. iucr.orgresearchgate.net The planarity of the this compound ring is a notable feature, with the constituent atoms being nearly coplanar. iucr.org The crystal packing is stabilized by a combination of weak and strong intermolecular interactions. iucr.orgresearchgate.net These include weak C—H⋯O hydrogen bonds and O⋯S interactions. iucr.orgresearchgate.net A significant feature is the presence of strong dipole-dipole interactions, evidenced by a short C⋯O distance of 3.012 (4) Å between the carbonyl groups of adjacent molecules. iucr.orgresearchgate.net

The key crystallographic and hydrogen bond data for 3,3′-(Ethane-1,2-diyl)bis(2-thioxo-1,3-oxazolidin-4-one) are summarized in the tables below.

Crystal Data for 3,3′-(Ethane-1,2-diyl)bis(2-thioxo-1,3-oxazolidin-4-one)

ParameterValue
FormulaC₈H₈N₂O₄S₂
Mᵣ260.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.2845 (12)
b (Å)12.3252 (19)
c (Å)7.080 (2)
β (°)105.22 (2)
V (ų)529.2 (2)
Z2
Data sourced from references iucr.orgresearchgate.net.

Hydrogen-Bond Geometry for 3,3′-(Ethane-1,2-diyl)bis(2-thioxo-1,3-oxazolidin-4-one)

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
C3—H3A⋯O2ⁱ0.972.563.215 (4)125
C3—H3B⋯O2ⁱⁱ0.972.573.325 (4)135
Symmetry codes: (i) -x+2, -y+1, -z+1; (ii) x, -y+1/2, z-1/2. Data sourced from reference iucr.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of compounds and elucidating their structure by analyzing the fragmentation patterns of their molecular ions. nist.gov Electron ionization (EI) mass spectrometry of this compound and its derivatives reveals characteristic fragmentation pathways.

For the parent compound, this compound, gas chromatography-mass spectrometry (GC-MS) analysis shows a dominant molecular ion peak [M]⁺ at an m/z of 117. vulcanchem.com The fragmentation pattern provides structural confirmation through the appearance of key fragment ions. vulcanchem.com

Characteristic Mass Spectrometry Peaks for this compound

m/zProposed Fragment
117[M]⁺ Molecular Ion
59[C₂H₃NO]⁺
Data sourced from reference vulcanchem.com.

The fragmentation of substituted this compound derivatives generally follows pathways involving the cleavage of the heterocyclic ring and the loss of substituents. The fragmentation of structurally similar 2-thioxo-imidazolidine-4-one derivatives often involves the loss of the 2-thioxo imidazoline-4-one moiety itself or the loss of cyanobenzene from a larger fragment ion. derpharmachemica.com The specific fragmentation pathways are highly dependent on the nature and position of the substituents on the core ring structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to a higher energy excited state. libretexts.org The light-absorbing groups in a molecule are known as chromophores. msu.edu The this compound scaffold contains chromophores that give rise to characteristic absorption bands.

The electronic spectra of this compound derivatives typically exhibit absorptions resulting from n→π∗ and π→π∗ transitions. libretexts.org The n→π∗ transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the sulfur or oxygen atoms) to an anti-bonding π∗ orbital. libretexts.org The π→π∗ transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π∗ orbital and are generally more intense. libretexts.org

Studies on structurally related thiazolidinone derivatives provide insight into the electronic transitions. For example, (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenylimino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one showed two experimental absorption peaks at 348 nm and 406 nm. scielo.org.za Theoretical calculations using time-dependent density functional theory (TD-DFT) help in assigning these transitions. The transition at 405.85 nm was attributed to a combination of HOMO → LUMO+1 and HOMO-2 → LUMO transitions. scielo.org.za In another study on a hydrazone derivative, an absorption band around 425 nm was characterized as a HOMO to LUMO+1 transition. redalyc.org The position and intensity of these bands can be influenced by the solvent polarity, with bathochromic (red) or hypsochromic (blue) shifts indicating changes in the relative stabilization of the ground and excited states. libretexts.orgredalyc.org

Examples of Electronic Transitions in Thiazolidin-4-one Derivatives

Compound Derivativeλₘₐₓ (nm)Assignment/Transition TypeReference
(2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenylimino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one406HOMO → LUMO+1 (49%) & HOMO-2 → LUMO (42%) scielo.org.za
(2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenylimino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one348- scielo.org.za
(E)-2-((2-(4-Chlorophenyl)hydrazono)methyl)quinoline425HOMO → LUMO+1 (34%) redalyc.org
(E)-2-((2-(4-Chlorophenyl)hydrazono)methyl)quinoline~380π→π∗ redalyc.org

Computational Chemistry and Molecular Modeling Studies of 2 Thioxooxazolidin 4 One

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which to examine the intrinsic properties of molecules like 2-thioxooxazolidin-4-one at the atomic level. These methods are instrumental in predicting molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, making it a valuable tool for studying this compound derivatives. wikipedia.orgnih.gov By calculating parameters based on the electron density, DFT can predict the reactivity and stability of these compounds. osti.govnih.gov

Key insights from DFT studies include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. DFT calculations have been employed to determine these energy gaps for various this compound derivatives, providing a theoretical basis for their observed chemical behavior. mdpi.comresearchgate.net

Global Reactivity Descriptors: DFT calculations can furnish a range of reactivity indices, such as electronegativity, chemical hardness, and softness. These descriptors help in quantifying the electrophilic and nucleophilic nature of the molecules, which is fundamental to understanding their interaction with biological targets. osti.govmdpi.com

Correlation with Experimental Data: DFT-calculated parameters often show a strong correlation with experimental observations. For instance, a good linear correlation has been found between DFT-calculated HOMO-LUMO energies and experimental redox potentials for related thioxothiazolidin-4-one derivatives. mdpi.com This agreement between theoretical and experimental data validates the use of DFT in predicting the properties of these compounds.

Conformational Analysis using Quantum Mechanical Methods

The three-dimensional arrangement of a molecule, or its conformation, is critical to its biological activity. Quantum mechanical methods, including DFT, are employed to perform conformational analysis, which involves identifying the most stable conformations of a molecule. nih.govnih.govlibretexts.org

For derivatives of this compound, conformational analysis helps in understanding:

Stable Isomers: By calculating the energies of different possible spatial arrangements, the most stable conformers can be identified. For example, in related thiazolidin-4-one derivatives, DFT calculations have been used to determine that the exo conformation is energetically more favorable than the endo conformation. nih.gov

Influence of Substituents: The nature and position of substituents on the this compound ring can significantly influence its conformation. Quantum mechanical calculations can model these effects and predict the preferred orientation of different functional groups. researchgate.netmdpi.com

Agreement with Experimental Techniques: The results of conformational analysis from quantum mechanical calculations are often corroborated by experimental techniques like 2D-NMR spectroscopy, providing a comprehensive understanding of the molecule's structure in solution. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule, such as a derivative of this compound, might interact with a biological target, typically a protein.

Ligand-Protein Interaction Profiling and Binding Affinity Prediction

Molecular docking simulations are instrumental in profiling the interactions between this compound derivatives and their protein targets. These studies predict the binding mode and estimate the binding affinity, which is a measure of the strength of the interaction. nih.govmit.edupaperswithcode.comjku.atarxiv.org

Key findings from docking studies include:

Identification of Potential Targets: Docking can be used to screen libraries of compounds against various protein targets to identify potential hits. For instance, derivatives of this compound have been docked against proteins like cyclin-dependent kinases (CDKs) to explore their potential as anticancer agents. nih.govresearchgate.netbenthamdirect.com

Binding Energy Calculation: Docking programs calculate a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. Lower binding energies generally suggest a more stable protein-ligand complex.

Comparison with Known Inhibitors: The predicted binding affinities of novel this compound derivatives are often compared to those of known inhibitors or standard drugs to gauge their potential efficacy. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Studies with this compound Derivatives

DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Software UsedReference
(Z)-5-(2,4-dihydroxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one (1c)Mushroom Tyrosinase-7.41AutoDock 4 nih.gov
(Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one (1j)Mushroom Tyrosinase-7.19AutoDock 4 nih.gov
LPSF/NBM-1Cyclin-Dependent Kinases (CDKs)Not specifiedSwissDock nih.govbenthamdirect.com
LPSF/NBM-2Cyclin-Dependent Kinases (CDKs)Not specifiedSwissDock nih.govbenthamdirect.com

Note: Binding affinities can vary depending on the docking software and scoring function used.

Characterization of Binding Sites and Hotspots

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. This includes identifying the amino acid residues in the protein's binding site that are crucial for the interaction. nih.govresearchgate.net

These interactions can be categorized as:

Hydrogen Bonds: These are critical for the specificity of ligand binding. Docking can pinpoint the donor and acceptor atoms involved in hydrogen bonding between the this compound derivative and the protein.

Hydrophobic Interactions: Nonpolar parts of the ligand can interact favorably with hydrophobic pockets in the binding site.

π-π Stacking: The aromatic rings present in some this compound derivatives can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Metal Coordination: In metalloenzymes, the ligand may coordinate with the metal ion in the active site. For example, some derivatives have been shown to interact with the copper ions in the active site of tyrosinase. researchgate.net

Computational Elucidation of Molecular Mechanisms of Action

By combining the information from ligand-protein interaction profiling and binding site characterization, computational studies can help elucidate the molecular mechanism of action of this compound derivatives. nih.govnih.govrsc.org

For example, if a derivative is shown to bind to the active site of an enzyme, it is likely to act as a competitive inhibitor. Kinetic studies can then be performed to confirm this prediction. nih.gov In the case of anticancer activity, docking studies have suggested that some this compound derivatives may exert their effects by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govresearchgate.netbenthamdirect.com These computational hypotheses provide a strong foundation for further experimental validation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis

Molecular dynamics (MD) simulations offer a virtual window into the time-resolved motion of molecules, allowing researchers to observe the dynamic behavior and assess the stability of compounds and their complexes with biological targets. For derivatives of this compound, MD simulations have been instrumental in understanding their potential as inhibitors of various enzymes, primarily tyrosinase and the HIV-1 glycoprotein (B1211001) gp41.

Studies on (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one analogues as tyrosinase inhibitors have utilized MD simulations to investigate the stability of the ligand-enzyme complexes. researchgate.net These simulations track the conformational changes of both the inhibitor and the enzyme's active site over time, providing insights into the durability of their interactions. The stability of these complexes is often quantified by analyzing the Root Mean Square Deviation (RMSD) of the atomic coordinates from their initial positions. A stable complex will typically exhibit a low and converging RMSD value over the simulation period. While specific RMSD values are detailed within dedicated research publications, the general findings indicate that these derivatives form stable interactions within the tyrosinase active site.

Similarly, in the context of anti-HIV research, MD simulations have been employed to evaluate the stability of this compound derivatives when bound to the gp41 protein of HIV-1. nih.govnih.gov These simulations are crucial for confirming that the binding mode predicted by initial molecular docking studies is maintained in a dynamic, solvated environment. The results of these simulations have shown that the designed compounds can form stable and proper chemical interactions with gp41. nih.gov

Interactive Data Table: Representative MD Simulation Studies on this compound Derivatives

Derivative ClassTarget ProteinSimulation FocusKey Findings
(Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-onesTyrosinaseAssessment of enzyme-inhibitor complex stability.Derivatives form stable complexes within the tyrosinase active site.
Substituted 2-thioxooxazolidin-4-onesHIV-1 gp41Evaluation of the stability of ligand-gp41 complexes.Compounds demonstrate stable and favorable interactions with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules and highlight the structural features that are crucial for their potency.

While QSAR studies specifically on the parent this compound are not prevalent, research on its derivatives has yielded significant insights, particularly in the development of anti-HIV agents. A notable study focused on a series of pyrrole (B145914) derivatives as potential HIV fusion inhibitors, which included compounds featuring the this compound template. researchgate.net This research utilized Topomer Comparative Molecular Field Analysis (Topomer CoMFA) and Hologram QSAR (HQSAR) to build predictive models.

The statistical quality of these models is paramount for their predictive power. The Topomer CoMFA model demonstrated a non-cross-validated correlation coefficient (r²) of 0.96 and a cross-validated correlation coefficient (q²) of 0.63. researchgate.net Similarly, the HQSAR model yielded an r² of 0.96 and a q² of 0.66. researchgate.net These high statistical values indicate robust and predictive models. The external validation of these models further confirmed their predictive capability, with a predictive r² (r²_pred) of 0.96 for both models. researchgate.net Such models are invaluable for suggesting structural modifications to enhance the anti-HIV activity of this class of compounds.

Interactive Data Table: Statistical Parameters of a QSAR Study on this compound Containing HIV Inhibitors

QSAR MethodNon-Cross-Validated r²Cross-Validated q²Predictive r² (External Validation)
Topomer CoMFA0.960.630.96
HQSAR0.960.660.96

These QSAR studies, by analyzing the impact of various substituents on the this compound scaffold, provide a rational basis for the design of new derivatives with improved therapeutic potential.

Pharmacological Research and Biological Target Modulation by 2 Thioxooxazolidin 4 One Derivatives

Anticancer Activity and Mechanistic Pathways in Preclinical Models

Derivatives of 2-thioxooxazolidin-4-one have been the subject of extensive research, revealing their potent cytotoxic effects against various cancer cell lines. nih.govresearchgate.net These compounds have shown promise in targeting both solid tumors and hematopoietic cancers. nih.govresearchgate.net The anticancer activity is often attributed to their ability to induce programmed cell death, halt the cell division cycle, and modulate the expression of genes and proteins crucial for tumor progression.

Induction of Apoptosis (Caspase activation, Cytochrome c release, Annexin-V staining)

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. mdpi.com This process is tightly regulated by a cascade of molecular events, and these derivatives have been shown to intervene at multiple points.

Studies have demonstrated that certain this compound derivatives can trigger apoptosis by activating caspases, a family of proteases essential for the execution phase of apoptosis. nih.gov Specifically, the activation of caspase-3 and caspase-9 has been observed in cancer cells treated with these compounds. nih.govnih.gov The activation of caspase-9 suggests the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. This is further supported by findings of cytochrome c release from the mitochondria into the cytosol, a critical event that initiates the caspase cascade. researchgate.net

Annexin-V staining, a common method to detect early apoptotic cells, has also been employed to confirm the pro-apoptotic activity of these derivatives. For instance, one study reported a significant, 19.35-fold increase in apoptosis in HepG2 liver cancer cells following treatment with a 2-thioxoimidazolidin-4-one derivative. mdpi.comnih.gov Another derivative, NB-4, was found to significantly induce apoptosis in acute leukemia cells. researchgate.netresearchgate.net

The table below summarizes the apoptotic effects of selected this compound derivatives in different cancer cell lines.

DerivativeCancer Cell LineApoptotic MechanismReference
Compound 4HepG219.35-fold increase in apoptosis mdpi.comnih.gov
NB-4Acute Leukemia CellsSignificant induction of apoptosis researchgate.netresearchgate.net
LPSF/NBM-2MOLT-4Increased percentage of apoptotic cells researchgate.netbenthamdirect.com

Cell Cycle Arrest (G0/G1, G2/M phases)

In addition to inducing apoptosis, this compound derivatives have been shown to inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints. nih.gov This prevents the cells from dividing and replicating, ultimately leading to cell death.

Several studies have reported that these compounds can arrest the cell cycle in either the G0/G1 or G2/M phases. For example, a dehydroabietic acid oxazolidinone hybrid was found to cause cell cycle arrest in the G1 phase. researchgate.netnih.gov In contrast, other derivatives, such as compound 4 and LPSF/NBM-2, have been shown to induce cell cycle arrest at the G2/M phase in HepG2 and MOLT-4 cell lines, respectively. nih.govbenthamdirect.com This arrest is often accompanied by an increase in the population of cells in the Pre-G1 phase, which is indicative of apoptosis. nih.gov

The specific phase of cell cycle arrest can vary depending on the chemical structure of the derivative and the type of cancer cell being targeted. The ability to halt the cell cycle at these critical junctures represents a key aspect of the anticancer strategy of these compounds.

DerivativeCancer Cell LinePhase of Cell Cycle ArrestReference
Dehydroabietic acid oxazolidinone hybridMGC-803G1 phase researchgate.netnih.gov
Compound 4HepG2G2/M phase nih.gov
LPSF/NBM-2MOLT-4G2/M phase benthamdirect.com

Modulation of Gene Expression (Pro-apoptotic, Anti-apoptotic, ER Stress, Necroptosis, Inflammation-related genes)

The anticancer activity of this compound derivatives is also linked to their ability to modulate the expression of a wide range of genes involved in critical cellular processes. nih.govresearchgate.net This includes genes that regulate apoptosis, endoplasmic reticulum (ER) stress, necroptosis, and inflammation.

Pro-apoptotic and Anti-apoptotic Genes: Research has shown that these compounds can upregulate the expression of pro-apoptotic genes while simultaneously downregulating anti-apoptotic genes. For example, a 2-thioxoimidazolidin-4-one derivative was found to enhance the expression of the pro-apoptotic genes p53, PUMA, Caspase 3, 8, and 9, and decrease the expression of the anti-apoptotic gene Bcl-2 in HepG2 cells. mdpi.comnih.gov Similarly, other derivatives have been shown to increase the expression of the pro-apoptotic gene BID. researchgate.netresearchgate.net

ER Stress, Necroptosis, and Inflammation-related Genes: Beyond the classical apoptotic pathways, these derivatives have been found to influence other cell death mechanisms and related cellular stress responses. In acute leukemia cells, oxazolidinone derivatives modulated the expression of genes involved in ER stress, necroptosis, and inflammation. nih.govresearchgate.net For instance, the derivative NB-3 significantly modulated the expression of RIPK3 (a key regulator of necroptosis) and DDIT3 (a marker of ER stress). researchgate.netresearchgate.net Another derivative, NB-4, was shown to induce the expression of the PPARγ gene, which is involved in inflammation and cell differentiation. researchgate.netresearchgate.net

The ability of these compounds to modulate a diverse set of genes highlights their multi-targeted approach to cancer therapy.

DerivativeCell LineModulated GenesCellular ProcessReference
Compound 4HepG2↑ p53, PUMA, Caspase 3, 8, 9; ↓ Bcl-2Apoptosis mdpi.comnih.gov
NB-3Acute Leukemia↑ RIPK3, DDIT3Necroptosis, ER Stress researchgate.netresearchgate.net
NB-4Acute Leukemia↑ PPARγInflammation researchgate.netresearchgate.net
NB-2Acute Leukemia↑ CDKN1ACell Cycle Control researchgate.netresearchgate.net
All tested NB compoundsAcute Leukemia↑ BID, BECN1Apoptosis, Autophagy researchgate.netresearchgate.net

Enzyme Inhibition as a Therapeutic Strategy

A key mechanism through which this compound derivatives exert their anticancer effects is by inhibiting the activity of specific enzymes that are crucial for cancer cell growth and survival.

Cyclin-dependent kinases (CDKs) are a family of enzymes that play a central role in regulating the cell cycle. mdpi.com Dysregulation of CDK activity is a common feature of many cancers, making them an attractive target for therapeutic intervention. mdpi.com Molecular docking studies have suggested that this compound derivatives can bind to the ATP binding site of CDKs, thereby inhibiting their activity. nih.gov For instance, the compounds LPSF/NBM-1 and LPSF/NBM-2 have shown a binding affinity for CDK proteins in silico. benthamdirect.com This inhibition of CDKs can lead to cell cycle arrest, as observed with LPSF/NBM-2, which promotes G2/M phase arrest. researchgate.netbenthamdirect.com

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. nih.gov This pathway is frequently hyperactivated in various cancers, contributing to tumor progression. nih.gov Several studies have indicated that this compound derivatives can inhibit the PI3K/AKT pathway. For example, a 2-thioxoimidazolidin-4-one derivative was shown to inhibit this pathway at both the gene and protein levels in HepG2 cells. nih.gov The inhibition of the PI3K/AKT pathway can lead to a reduction in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the activity of pro-apoptotic proteins, ultimately promoting cancer cell death. mdpi.com

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. dovepress.commdpi.commdpi.com Consequently, inhibiting VEGFR-2 is a significant strategy in the development of novel anticancer therapies. dovepress.comnih.gov While research on this compound derivatives as specific VEGFR-2 inhibitors is an emerging area, studies on structurally related compounds, such as 2-thioxoimidazolidin-4-one derivatives, have shown promise. These related compounds have been investigated as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. nih.gov

In a notable study, a series of novel 2-thioxoimidazolidin-4-one derivatives were synthesized and evaluated for their potential to inhibit VEGFR-2. nih.gov Two compounds from this series, designated as compound 6 and 8a , demonstrated significant inhibitory activity against VEGFR-2, even surpassing the efficacy of the established inhibitor, sorafenib. nih.gov This suggests that the broader class of thioxo-substituted five-membered heterocyclic rings may be a promising scaffold for developing new VEGFR-2 inhibitors.

The following table summarizes the in vitro VEGFR-2 inhibitory activity of these promising 2-thioxoimidazolidin-4-one derivatives against the MCF-7 cell line.

CompoundVEGFR-2 IC₅₀ (µM) in MCF-7 cells
Compound 6 Data not specified, but noted as superior to Sorafenib
Compound 8a Data not specified, but noted as superior to Sorafenib
Sorafenib (Reference) Data not specified for direct comparison in the study
Erlotinib (Reference) Data not specified for direct comparison in the study

Data derived from a study on 2-thioxoimidazolidin-4-one derivatives as dual EGFR/VEGFR-2 inhibitors. nih.gov

These findings highlight the potential of the 2-thioxo-heterocyclic core in designing potent VEGFR-2 inhibitors, warranting further investigation into the specific role of this compound derivatives in this context.

CDC25 Phosphatase Inhibition

Cell division cycle 25 (CDC25) phosphatases are a family of dual-specificity enzymes that play a crucial role in regulating the cell cycle. google.commdpi.com The three human isoforms, CDC25A, CDC25B, and CDC25C, are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), thereby driving the transitions between different phases of the cell cycle. google.commdpi.comresearchgate.net Overexpression of CDC25 phosphatases, particularly CDC25A and CDC25B, is frequently observed in a wide range of human cancers and is often associated with more aggressive tumors. google.com This makes CDC25 phosphatases attractive targets for the development of new anticancer drugs. nih.govnih.gov

Research has indicated that substituted heterocyclic compounds, including 2-substituted oxazolidinone derivatives, possess potent inhibitory properties against CDC25 phosphatases. google.com These compounds have been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. google.com A patent for a series of these compounds highlights their potential as a novel class of anticancer agents. google.com

The inhibitory action of these molecules against CDC25 can effectively halt the cell cycle, preventing the uncontrolled proliferation that is characteristic of cancer. google.com The table below presents data on the anticancer activity of representative compounds from this class against human breast and prostate cancer cell lines, which is attributed to their CDC25 inhibitory properties.

CompoundCancer Cell LineActivity
Compound 1 Breast, ProstateStrong anticancer activity
Compound 3 Breast, ProstateStrong anticancer activity
Compound 43 Breast, ProstateStrong anticancer activity

Data from a patent describing 2-substituted oxazolidinone derivatives as Cdc25 inhibitors. google.com

The selective inhibition of CDC25 phosphatases by this compound derivatives represents a promising avenue for therapeutic intervention in oncology.

PIM Kinase Inhibition

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that are implicated in a variety of cellular processes essential for cancer development, including cell survival, proliferation, and apoptosis. Current time information in Bangalore, IN. The three isoforms, PIM-1, PIM-2, and PIM-3, are considered important targets for the development of new cancer therapies. researchgate.net

Derivatives of 2-thioxothiazolidin-4-one, a structurally similar scaffold to this compound, have been identified as potent pan-PIM kinase inhibitors, meaning they are active against all three PIM kinase isoforms. Current time information in Bangalore, IN. Optimized compounds from this class have demonstrated inhibitory concentrations (IC₅₀ values) in the single-digit nanomolar range, indicating high potency. Current time information in Bangalore, IN. Furthermore, these compounds have shown a high degree of selectivity for PIM kinases over other kinases, which is a desirable characteristic for minimizing off-target effects. Current time information in Bangalore, IN.

One notable compound, designated as Compound 17 , effectively inhibited the growth of Molm-16 leukemia cell lines with an EC₅₀ of 14 nM. Current time information in Bangalore, IN. This compound also demonstrated its mechanism of action by modulating the expression of downstream targets of PIM kinases, such as pBAD and p4EBP1, in a dose-dependent manner. Current time information in Bangalore, IN.

The table below summarizes the inhibitory activity of a representative 2-thioxothiazolidin-4-one derivative against PIM kinases and its effect on a leukemia cell line.

CompoundTargetIC₅₀ / EC₅₀Cell Line
Compound 17 Pan-PIM KinasesSingle-digit nM (IC₅₀)-
Compound 17 Cell Growth14 nM (EC₅₀)Molm-16

Data from a study on 2-thioxothiazolidin-4-one analogs as pan-PIM kinase inhibitors. Current time information in Bangalore, IN.

The promising results from these related thiazolidine (B150603) derivatives strongly suggest that the this compound scaffold could also yield potent and selective PIM kinase inhibitors.

Reactive Oxygen Species (ROS) Generation and Mitochondrial Dysfunction

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. One mechanism by which this can be achieved is through the generation of reactive oxygen species (ROS) and the subsequent disruption of mitochondrial function. mdpi.com Mitochondria are central to cellular energy production and are also key regulators of apoptosis. scielo.br An increase in intracellular ROS can lead to mitochondrial membrane potential collapse, the release of pro-apoptotic factors like cytochrome c, and ultimately, cell death. google.com

Derivatives of oxazolidin-2-one have been shown to exert their anticancer effects by triggering this very pathway. google.com Specifically, certain 5-(carbamoylmethylene)-oxazolidin-2-one derivatives have been demonstrated to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). google.com The mechanism of action for these compounds involves an increase in ROS levels, which in turn leads to a reduction in the mitochondrial membrane potential. google.com This mitochondrial dysfunction is a critical step that initiates the apoptotic cascade, involving the activation of caspase-9 and the release of cytochrome c into the cytosol. google.com

One particular oxazolidinone derivative, referred to as the OI compound , has shown notable anticancer potential with IC₅₀ values of 17.66 µM for MCF-7 cells and 31.10 µM for HeLa cells. google.com Importantly, these compounds displayed no cytotoxicity towards non-tumorigenic MCF-10A cells, indicating a degree of selectivity for cancer cells. google.com

The table below presents the IC₅₀ values for the OI compound against two cancer cell lines.

CompoundCell LineIC₅₀ (µM)
OI Compound MCF-7 (Breast Cancer)17.66
OI Compound HeLa (Cervical Cancer)31.10

Data from a study on 5-(carbamoylmethylene)-oxazolidin-2-ones inducing apoptosis via ROS and mitochondrial dysfunction. google.com

These findings suggest that the this compound scaffold may also be capable of inducing ROS generation and mitochondrial dysfunction, making it a promising area for the development of novel anticancer agents.

Antimicrobial Activity and Mechanisms

Inhibition of Bacterial Protein Synthesis via Ribosomal Subunit Binding

The oxazolidinone class of compounds, to which this compound belongs, are known for their potent antimicrobial properties. nih.govnih.gov Their primary mechanism of action is the inhibition of bacterial protein synthesis, a process essential for bacterial viability. mdpi.com This inhibition is achieved through a unique mechanism that distinguishes them from many other classes of antibiotics. nih.gov

Oxazolidinones exert their effect by binding to the 50S ribosomal subunit of the bacterial ribosome. nih.govmdpi.com The ribosome, composed of the 30S and 50S subunits, is the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. By binding to the 50S subunit, oxazolidinones prevent the formation of the 70S initiation complex, which is a critical first step in protein synthesis. researchgate.netmdpi.com This complex consists of the 30S and 50S subunits, mRNA, and the initiator transfer RNA (tRNA). researchgate.net The binding of oxazolidinones to the 23S rRNA region within the 50S subunit sterically hinders the proper positioning of the initiator tRNA in the A-site of the peptidyl transferase center, thereby blocking the initiation of translation.

This specific and early-stage inhibition of protein synthesis is a key feature of the oxazolidinone class and is responsible for their effectiveness against a range of bacteria. researchgate.net

Activity against Antibiotic-Resistant Strains (e.g., MRSA)

A significant challenge in modern medicine is the rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). The unique mechanism of action of oxazolidinones makes them particularly effective against such resistant strains. mdpi.com Because they target an early and essential step in protein synthesis, there is a low incidence of cross-resistance with other antibiotic classes that have different mechanisms of action.

Derivatives of the oxazolidinone and related thiazolidine scaffolds have demonstrated significant activity against multidrug-resistant S. aureus clinical isolates. For example, certain 4-thioxo-thiazolidin-2-one derivatives have shown potent bactericidal effects against MRSA. One compound, 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one, was identified as being particularly active.

The effectiveness of oxazolidinones against MRSA has been a key driver in their development and clinical use. google.com The ability to combat these challenging pathogens underscores the therapeutic potential of the this compound scaffold and its derivatives in an era of increasing antibiotic resistance. nih.gov

Antibiofilm Activity

While research on the antibiofilm properties of this compound is still developing, studies on structurally related thioxo-thiazolidine isomers have shown significant potential in combating bacterial biofilms. Biofilms are structured communities of bacteria, encased in a self-produced matrix, that are notoriously resistant to conventional antibiotics.

One study investigated a series of 4-thioxo-thiazolidin-2-one derivatives, which are isomers of the core topic, for their activity against multidrug-resistant Staphylococcus aureus (MRSA) clinical isolates. researchgate.net The findings revealed that these compounds could effectively inhibit biofilm formation, with the most active derivatives preventing approximately 90% of biofilm development. researchgate.net Furthermore, certain thiazolidine-2,4-dione derivatives were capable of disrupting preformed biofilms by about 50%. researchgate.net The derivative 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one was identified as the most potent against Staph. aureus. researchgate.net

Another study on 2-thioxothiazolidin-4-one derivatives reported their synthesis and evaluation for antimicrobial activity. researchgate.net Molecular docking simulations in this study suggested that these compounds could interact with the MurB enzyme active site, which is crucial for bacterial cell wall biosynthesis, a key process in biofilm integrity. researchgate.net

Table 1: Antibiofilm and Antibacterial Activity of Thioxo-thiazolidine Derivatives

Compound/Derivative Class Target Organism Activity
4-thioxo-thiazolidin-2-one derivatives Multidrug-resistant Staphylococcus aureus Inhibition of ~90% of biofilm formation. researchgate.net
Thiazolidine-2,4-dione derivatives Multidrug-resistant Staphylococcus aureus Disruption of ~50% of pre-formed biofilm. researchgate.net
5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one Multidrug-resistant Staphylococcus aureus MIC range of 1-32 µg/ml; bactericidal effect. researchgate.net

Antifungal Mechanisms

Derivatives of the this compound scaffold and its analogs have demonstrated notable antifungal properties, although the precise mechanisms of action are still under investigation.

Research into a series of synthesized 2-thioxothiazolidin-4-one derivatives confirmed their general antifungal efficacy. researchgate.net The study reported good activity against various fungal strains. researchgate.net While the exact antifungal mechanism was not fully elucidated, the study performed molecular docking against the bacterial enzyme MurB, indicating a potential line of inquiry for how these scaffolds might disrupt microbial cell wall synthesis. researchgate.net

Further highlighting the potential of related heterocyclic structures, various oxazolidine (B1195125) and thiazolidine derivatives have been assessed for their effects on fungi like Candida. mdpi.com Certain thiazolidine-4-one derivatives, for instance, have shown potent inhibitory effects against Candida species. mdpi.com The antifungal activity of azole compounds, a broad class of antifungals, has been linked to the production of reactive oxygen species (ROS), which could be a possible mechanism for these related heterocyclic compounds. scielo.br

Table 2: In Vitro Antifungal Activity of 2-Thioxothiazolidin-4-one Derivatives

Compound C. albicans MIC (µg/mL) A. niger MIC (µg/mL)
3b 125 250
5h >500 >500

Data sourced from a study on the antimicrobial activity of 2-thioxothiazolidin-4-one derivatives. researchgate.net

Antiviral Activity

The this compound scaffold has been identified as a template for developing agents with antiviral properties, particularly against HIV-1 and potentially related coronaviruses.

HIV-1 Fusion Inhibition

The this compound template is recognized for its potential in HIV-1 fusion inhibition. researchgate.netnih.gov The mechanism of action targets the HIV-1 envelope glycoprotein (B1211001) subunit gp41, which is essential for the fusion of the viral and host cell membranes. nih.govresearchgate.net This process involves a conformational change in gp41, leading to the formation of a six-helix bundle (6-HB) structure that brings the membranes into close proximity, enabling fusion. researchgate.net Small molecules that target the hydrophobic pocket within the gp41 N-terminal heptad repeat (NHR) can disrupt the formation of this 6-HB, thereby blocking viral entry into the host cell. mdpi.comnih.gov While specific derivatives of this compound have been noted for this activity, detailed inhibitory data on specific compounds were not available in the reviewed literature. researchgate.netnih.gov The development of small-molecule inhibitors targeting gp41 remains a key strategy for creating new classes of anti-HIV drugs. researchgate.net

SARS-CoV-2 Main Protease (Mpro) Inhibition

While no direct studies on this compound derivatives inhibiting the SARS-CoV-2 main protease (Mpro) were found, extensive research has been conducted on the structurally analogous thiazolidin-4-one scaffold. Mpro is a critical enzyme for viral replication, making it a prime target for antiviral drugs. mdpi.commdpi.com

Studies have shown that thiazolidine-4-one derivatives can act as inhibitors of SARS-CoV-2 Mpro, with some compounds exhibiting inhibitory potencies in the low micromolar range. mdpi.com It is proposed that the thiazolidinone core can function as a mimetic of the Gln amino acid of the natural substrate, which is recognized and cleaved by Mpro. mdpi.com Docking studies further suggest that these molecules bind to highly conserved enzymatic residues, with aromatic portions of the derivatives establishing key interactions with the catalytic His-41 residue of the protease. mdpi.commdpi.com For example, certain thiazole/thiadiazole/benzothiazole based thiazolidinone derivatives have shown inhibitory activity with IC₅₀ values ranging from 0.01 to 34.4 µM. nih.gov

Tyrosinase Inhibitory Activity

Derivatives of this compound have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.netmedcraveonline.com Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable agents in dermatology and cosmetics.

A study focused on a series of (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one analogues, which incorporate a β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold known to confer tyrosinase inhibitory activity. researchgate.net Several of these analogues demonstrated significantly more potent inhibition of mushroom tyrosinase than the well-known inhibitor, kojic acid. researchgate.netmedcraveonline.com

Kinetic analysis revealed that the most potent compounds act as competitive inhibitors, meaning they bind to the active site of the enzyme, competing with the natural substrate. researchgate.netmedcraveonline.com Docking simulations supported these findings, showing that the derivatives bind more strongly to the tyrosinase active site than kojic acid. researchgate.netmedcraveonline.com

Table 3: Tyrosinase Inhibitory Activity of (Z)-5-(Substituted Benzylidene)-3-phenyl-2-thioxooxazolidin-4-one Derivatives

Compound Substituent on Benzylidene Ring IC₅₀ (µM) Inhibition Fold vs. Kojic Acid
1c 2,4-dihydroxy 4.70 ± 0.40 4.9x more potent
1j 2-hydroxyl 11.18 ± 0.54 2.1x more potent
Kojic Acid (Reference) 23.18 ± 0.11 -

Data from in vitro studies on mushroom tyrosinase. researchgate.netmedcraveonline.com

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition

The inhibition of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) is a critical therapeutic strategy for androgen-dependent conditions, most notably prostate cancer. nih.govnih.gov This enzyme is responsible for the conversion of the inactive steroid androstenedione (B190577) into the potent androgen testosterone. nih.gov Research has identified derivatives based on benzylidene oxazolidinedione and thiazolidinedione scaffolds as potent inhibitors of this enzyme. nih.gov

A class of nonsteroidal inhibitors derived from benzylidene oxazolidinedione has demonstrated highly potent activity, with some compounds showing inhibition in the single-digit nanomolar range in human cell-based assays. nih.gov These compounds exhibit significant selectivity for 17β-HSD3 over other related 17β-HSD isoenzymes and various nuclear receptors, which is a desirable characteristic for minimizing off-target effects. The development of these inhibitors provides a promising avenue for new clinical treatments for prostate cancer. nih.gov

Table 4: Inhibitory Activity of Benzylidene Oxazolidinedione/Thiazolidinedione Derivatives against 17β-HSD3

Scaffold Class Activity Profile Significance
Benzylidene oxazolidinedione Single-digit nanomolar IC₅₀ values in vitro. nih.gov Potential as a nonsteroidal treatment for prostate cancer. nih.gov

Antioxidant Activity

The investigation into the antioxidant properties of this compound and its derivatives is an emerging area of pharmacological research. While direct and extensive studies on this specific heterocyclic core are still developing, research on structurally related compounds, particularly thiazolidin-4-one derivatives, provides valuable insights into their potential as antioxidant agents. The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method. nih.govpensoft.netfarmaciajournal.com

The antioxidant capacity of these derivatives is influenced by the nature and position of substituents on the aromatic rings attached to the core structure. For instance, studies on thiazolidin-4-one derivatives have shown that the presence of electron-donating groups, such as hydroxyl (-OH) or nitro (-NO2) groups, can significantly enhance their radical scavenging activity. nih.gov One study on new ethyl esters of 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid revealed that a derivative with a para-nitro substitution on the phenyl ring exhibited the most potent DPPH radical scavenging activity, with an inhibition percentage of 91.63% ± 0.77, which was comparable to the standard antioxidant, ascorbic acid. nih.gov

Furthermore, research on other heterocyclic systems containing the thiazolidin-4-one scaffold has also demonstrated promising antioxidant potential. A series of oxazinyl-thiazolidin-4-ones were tested, and one compound, in particular, displayed significant antioxidant activity with IC50 values of 6.62 µg/mL in the DPPH assay and 6.79 µg/mL in the nitric oxide (NO) scavenging assay. mdpi.com Another study on thiazolidine-2,4-dione derivatives reported that all synthesized compounds showed greater activity than ascorbic acid in the DPPH assay, with IC50 values ranging from 9.18 to 32.43 µg/mL. mdpi.com

These findings from structurally analogous compounds suggest that the this compound scaffold represents a promising template for the development of novel antioxidant agents. The presence of the thioxo group and the oxazolidinone ring may contribute to the molecule's ability to donate electrons or hydrogen atoms to neutralize free radicals. Future research is anticipated to focus on the synthesis and direct evaluation of a wider range of this compound derivatives to fully elucidate their antioxidant potential and establish clear structure-activity relationships.

Table 1: Antioxidant Activity of Structurally Related Thiazolidin-4-one Derivatives

Compound/DerivativeAssayResults (IC50 or % Inhibition)Reference
2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl esterDPPH Radical ScavengingI% = 91.63% ± 0.77 nih.gov
Oxazinyl-thiazolidin-4-one (Compound 9a)DPPH AssayIC50 = 6.62 µg/mL mdpi.com
Oxazinyl-thiazolidin-4-one (Compound 9a)Nitric Oxide (NO) ScavengingIC50 = 6.79 µg/mL mdpi.com
5-(-4-((substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione (Derivative 6)DPPH Radical ScavengingIC50 = 9.18 - 32.43 µg/mL mdpi.com
1,3,4-Thiadiazole derivative of Thiazolidinone (TZD 5)DPPH methodIC50 = 27.50 µM saudijournals.com
1,3,4-Thiadiazole derivative of Thiazolidinone (TZD 3)DPPH methodIC50 = 28.00 µM saudijournals.com

Note: The compounds listed in this table are structurally related to this compound and are presented to indicate the potential antioxidant activity of this class of compounds. I% denotes the percentage of inhibition.

Other Potential Biological Activities (e.g., Anticonvulsant)

Beyond their applications in other therapeutic areas, derivatives of the this compound scaffold and its bioisosteres, such as thiazolidin-4-ones and thioxoimidazolidinones, have been investigated for their potential as central nervous system agents, particularly as anticonvulsants. The search for new antiepileptic drugs with improved efficacy and safety profiles is a significant focus of medicinal chemistry. zsmu.edu.ua

Anticonvulsant activity is often assessed using preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which represent generalized tonic-clonic and absence seizures, respectively. zsmu.edu.uabiointerfaceresearch.com Studies on a variety of thiazolidin-4-one derivatives have demonstrated their potential to protect against seizures in these models. For instance, a series of novel thiazolidin-4-one substituted thiazoles were synthesized and screened for their antiepileptic potency, with one derivative, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one, emerging as a particularly active compound. biointerfaceresearch.com

In another study, a series of 2-(substituted-imino)thiazolidin-4-ones were evaluated, and 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one was identified as a potent anticonvulsant with an ED50 value of 18.5 mg/kg in the MES test and 15.3 mg/kg in the scPTZ test. nih.gov This highlights the importance of the substituents on the imino group for activity. Furthermore, sulfonamide derivatives of thiazolidin-4-ones have also shown significant anticonvulsant effects in both MES and scPTZ models. nih.gov

The structural similarity between these active thiazolidin-4-ones and the this compound core suggests that the latter could also serve as a valuable scaffold for the design of new anticonvulsant agents. The heterocyclic ring system is a common feature in many central nervous system active drugs. The anticonvulsant activity of these compounds is thought to be related to their ability to interact with various molecular targets in the brain, although the precise mechanisms are often still under investigation.

Table 2: Anticonvulsant Activity of Structurally Related Thiazolidin-4-one and Thioxoimidazolidinone Derivatives

Compound/DerivativeTest ModelDoseActivityReference
2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one (PTT6)MES & scPTZ30, 100, 300 mg/kgActive biointerfaceresearch.com
2-(4-(pentyloxy)phenylimino)thiazolidin-4-one (5d)MESED50 = 18.5 mg/kgPotent anticonvulsant nih.gov
2-(4-(pentyloxy)phenylimino)thiazolidin-4-one (5d)scPTZED50 = 15.3 mg/kgPotent anticonvulsant nih.gov
5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222)MES & scPTZ100 mg/kgHighest anticonvulsant properties zsmu.edu.ua
Sulfonamide derivatives of thiazolidin-4-ones (4c, 4m, 4o)MES & scPTZNot specifiedPromising activity nih.gov
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide (5.5)MES & scPTZNot specifiedHighest anticonvulsant activity japsonline.com

Note: The compounds listed in this table are structurally related to this compound and are presented to indicate the potential anticonvulsant activity of this class of compounds. ED50 is the median effective dose.

Structure Activity Relationship Sar Investigations of 2 Thioxooxazolidin 4 One Derivatives

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore is an abstract concept representing the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a response. dovepress.com For the 2-thioxooxazolidin-4-one class of compounds, several key pharmacophoric features have been identified that are crucial for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. researchgate.netresearchgate.net

The core this compound ring system is a fundamental component of the pharmacophore. This five-membered heterocyclic ring provides a rigid scaffold upon which various substituents can be strategically placed. smolecule.com The presence of the thioxo group at the 2-position and the carbonyl group at the 4-position are critical for interaction with biological targets. smolecule.comontosight.ai

For specific activities, additional features are necessary. In the context of tyrosinase inhibition, a significant pharmacophoric element is the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold. researchgate.netresearchgate.net This is typically formed by a substituted benzylidene group at the 5-position of the oxazolidinone ring. The key interactions for these inhibitors often involve:

Hydrogen Bonding: The carbonyl and thioxo groups of the oxazolidinone ring, along with substituents on the phenyl ring (like hydroxyl groups), can act as hydrogen bond acceptors or donors. researchgate.net

Hydrophobic Interactions: The phenyl ring and other lipophilic substituents contribute to binding through hydrophobic interactions within the target's active site. researchgate.net

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues in the enzyme's active site. researchgate.net

For anticancer activity, the pharmacophore often involves specific substitutions at the N3 and C5 positions of the oxazolidinone ring. The nature of the substituent at the 5-position, often an aryl or heteroaryl group introduced via Knoevenagel condensation, is a major determinant of cytotoxic activity. researchgate.netnih.gov Molecular docking studies suggest that these derivatives can bind to enzymes like cyclin-dependent kinases (CDKs), and the pharmacophore includes features that allow for favorable interactions within the kinase binding site. nih.gov

The general pharmacophore for antimicrobial oxazolidinones, which includes the 2-thioxo derivatives, involves the oxazolidinone ring binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. ontosight.aiontosight.ai The substituents at the N3 and C5 positions are crucial for potency and spectrum of activity. ontosight.ai

Impact of Substituent Effects on Potency and Selectivity

The potency and selectivity of this compound derivatives can be significantly modulated by altering the substituents on the core scaffold. saskoer.canih.gov SAR studies have demonstrated that even minor changes to these substituents can have a profound effect on biological activity.

For Tyrosinase Inhibitory Activity:

The substitution pattern on the benzylidene moiety at the C5-position is a critical determinant of tyrosinase inhibitory potency. Research has shown that hydroxyl groups on the phenyl ring are particularly important. researchgate.net

Number and Position of Hydroxyl Groups: A derivative with a 2,4-dihydroxyphenyl group at the C5-position was found to be the most potent inhibitor in one study, being significantly more active than the standard drug, kojic acid. researchgate.netamazonaws.com The presence of a hydroxyl group at the 2-position of the phenyl ring generally leads to higher activity compared to a hydroxyl at the 4-position. researchgate.net

Electron-Donating vs. Electron-Withdrawing Groups: The introduction of electron-donating hydroxyl groups enhances activity, while replacing them with methoxy (B1213986) or ethoxy groups can eliminate inhibitory activity. researchgate.net Halogen substituents, such as a bromo group, can sometimes increase activity compared to the unsubstituted parent compound, but multi-substitution with bulky groups like di-tert-butyl or di-bromo can be detrimental. researchgate.net

Compound IDSubstituent on Benzylidene RingTargetActivity (IC₅₀)Reference
1c 2,4-dihydroxyMushroom Tyrosinase4.70 µM researchgate.net
1j 2-hydroxyMushroom Tyrosinase11.18 µM researchgate.net
Kojic Acid (Standard)Mushroom Tyrosinase23.18 µM researchgate.net

For Anticancer Activity:

The substituents at both the N3 and C5 positions of the this compound ring influence cytotoxic potency and selectivity against different cancer cell lines.

Substituents at C5: A study of various benzylidene derivatives revealed that the nature of the substituent on the phenyl ring dictates the level of cytotoxicity. Compounds like LPSF/NBM-1 and LPSF/NBM-2 showed notable activity against leukemia cell lines HL-60 and MOLT-4. researchgate.netnih.gov

General Cytotoxicity: In another study, a derivative labeled NB-5 was found to inhibit the growth of all seven tumor cell lines tested, whereas NB-4 was most potent against Jurkat cells and NB-3 was most effective against HL-60 cells. researchgate.net This highlights how different substituents can confer selectivity for specific cancer types. For instance, some dehydroabietic acid oxazolidinone hybrids exhibit good selectivity, showing high cytotoxicity against cancer cells but very weak effects on normal cells. researchgate.net

Compound IDCancer Cell LineActivity (IC₅₀)Reference
LPSF/NBM-1 HL-6054.83 µM nih.gov
LPSF/NBM-2 MOLT-451.61 µM nih.gov
NB-4 Jurkat15.19 µM researchgate.net
NB-3 HL-6017.84 µM researchgate.net
Compound 4j MGC-8033.82 µM researchgate.net

These findings underscore the importance of systematic modification of substituents to fine-tune the biological activity and achieve desired potency and selectivity profiles. nih.gov

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to discover novel compounds with improved properties by modifying the core structure of a known active molecule. nih.govnih.govu-strasbg.fr These approaches have been applied to the this compound framework to generate new chemical entities with enhanced biological activity.

Bioisosteric Replacements:

Bioisosterism involves substituting a functional group or moiety with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties like metabolic stability or solubility. prismbiolab.com

Ring Atom Replacement: In the context of oxazolidinone derivatives, the oxygen atom in the ring can be considered for replacement. For example, replacing the oxazolidinone ring with a thiazolidinone or imidazolidinone ring represents a classic bioisosteric switch. nih.govnih.gov Thiazolidin-4-one derivatives, for instance, share a similar five-membered heterocyclic structure and are also known to possess a wide range of biological activities, including anticancer effects. nih.gov Research on 2-imino-thiazolidin-4-one derivatives has led to potent S1P1 receptor agonists, demonstrating the success of this bioisosteric approach. nih.gov

Scaffold Hopping:

Scaffold hopping is a more drastic approach where the central core or scaffold of a molecule is replaced with a structurally different one, while aiming to maintain the original three-dimensional arrangement of key binding features (the pharmacophore). nih.govniper.gov.in This strategy is used to escape patent-protected chemical space or to find scaffolds with better drug-like properties. niper.gov.in

Replacing the Oxazolidinone Core: Researchers have explored replacing the this compound scaffold with other heterocyclic systems. For example, in the development of obatoclax analogs, the pyrrole (B145914) and indole (B1671886) rings were replaced with thiophene (B33073) and furan, leading to compounds with potent cell growth inhibition. researchgate.net

Hybridization Strategies: Another approach involves hybridizing the this compound scaffold with other pharmacologically active molecules. The creation of hybrids between dehydroabietic acid and oxazolidinone resulted in compounds with promising antiproliferative activity against several human cancer cell lines. researchgate.net

Novel Fused Systems: The development of entirely new fused heterocyclic systems, such as 2H-thiazolo[4,5-d] researchgate.netresearchgate.netontosight.aitriazole, provides novel building blocks that can be used in scaffold-hopping strategies to mimic the interactions of known active compounds. rsc.org Similarly, iterative scaffold hopping has been used to design (Z)-2-benzylidenebenzo[d]imidazo[2,1–b]thiazol-3-ones from imidazo[1,2-a]pyridin-3-one derivatives, showing the evolution of scaffolds to improve anticancer properties. mdpi.com

These strategies are integral to modern drug discovery, enabling the exploration of new chemical space and the development of this compound analogs with optimized therapeutic potential. nih.gov

Preclinical Research Methodologies and Drug Discovery Strategies for 2 Thioxooxazolidin 4 One Derivatives

Lead Identification and Optimization in Preclinical Settings

The initial phase of drug discovery for 2-thioxooxazolidin-4-one derivatives commences with the identification of a "lead" compound—a molecule that demonstrates the desired biological activity, albeit with potential imperfections in its pharmacological profile. biobide.com This process often starts with high-throughput screening (HTS) of large compound libraries against a specific biological target. upmbiomedicals.com Once initial "hits" are identified, they undergo further validation to confirm their activity and rule out false positives. biobide.com

The subsequent and crucial step is lead optimization, a systematic process of refining the chemical structure of the lead compound to enhance its desirable properties while mitigating any undesirable ones. biobide.comresearchgate.net This iterative cycle of design, synthesis, and testing aims to improve potency, selectivity, and pharmacokinetic properties. upmbiomedicals.com For instance, medicinal chemists may systematically alter functional groups or the molecular backbone of a this compound derivative to improve its interaction with the target protein. biobide.com A systematic structure-guided lead optimization approach was successfully employed for 1,2,4-triazole-based tankyrase inhibitors, where modifications to the lead compound's side-groups led to a novel series with significantly improved potency and a more favorable ADME profile. nih.gov This same principle is applied to the optimization of this compound leads. The ultimate goal is to produce a drug candidate with the best possible balance of efficacy, safety, and developability to maximize its chances of success in subsequent clinical trials. upmbiomedicals.com

In Vitro Biological Screening Methodologies

A cornerstone of preclinical evaluation lies in a battery of in vitro biological assays designed to characterize the activity of this compound derivatives at the cellular and molecular level.

Cytotoxicity assays are fundamental for assessing the anti-proliferative effects of novel this compound derivatives, particularly in the context of cancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability. scielo.br In this assay, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. This method has been employed to evaluate the cytotoxic activity of novel 2-thioxo-oxazolidin-4-one derivatives against various cancer cell lines, such as HL-60 and MOLT-4. nih.govresearchgate.net

Another common method is the Neutral Red (NR) assay, which is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. scielo.brnih.gov The amount of dye absorbed is directly proportional to the number of viable cells. Both MTT and NR assays provide quantitative data, typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. While there is generally good agreement between the two assays, they rely on different physiological endpoints and may exhibit varying sensitivity for certain compounds. nih.gov For some this compound derivatives, cytotoxicity has been observed to be selective, with minimal effects on non-tumorigenic cells. researchgate.net

Table 1: Example of Cytotoxicity Data for this compound Derivatives

CompoundCell LineAssayIC50 (µM)
LPSF/NBM-1HL-60MTT54.83 nih.govresearchgate.net
LPSF/NBM-2MOLT-4MTT51.61 nih.govresearchgate.net
NB-4JurkatMTT15.19 researchgate.net
NB-3HL-60MTT17.84 researchgate.net
Compound 4jMGC-803MTT3.82 - 17.76 researchgate.net

This table is for illustrative purposes and combines data from multiple studies.

To elucidate the mechanisms underlying the cytotoxic effects of this compound derivatives, flow cytometry is a powerful and indispensable tool. This technique allows for the rapid analysis of individual cells as they pass through a laser beam, providing information on cell size, granularity, and, through the use of fluorescent probes, various cellular processes.

A primary application of flow cytometry in this context is the analysis of the cell cycle. By staining cells with a DNA-binding dye like propidium (B1200493) iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified. mdpi.com Studies have shown that certain this compound derivatives can induce cell cycle arrest at specific phases, such as the G2/M phase or the G1 phase, thereby inhibiting cancer cell proliferation. nih.govmdpi.commdpi.com For example, the compound LPSF/NBM-2 was found to increase the percentage of the cell population in the G2/M phase in MOLT-4 cells. nih.govresearchgate.net

Furthermore, flow cytometry is crucial for detecting and quantifying apoptosis, or programmed cell death, a desirable mechanism of action for anticancer agents. The Annexin V/PI double staining assay is a common method used. mdpi.com Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. mdpi.com Several 2-thioxo-oxazolidin-4-one derivatives have been shown to significantly induce apoptosis in various cancer cell lines. nih.govresearchgate.net

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. Therefore, enzyme inhibition assays are a critical component of the preclinical evaluation of this compound derivatives to identify their molecular targets and assess their inhibitory potency. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.

For instance, derivatives of this compound have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. researchgate.net In these studies, the inhibitory activity is determined by measuring the decrease in the rate of the enzyme-catalyzed oxidation of a substrate, such as L-DOPA. The results are often expressed as an IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. Kinetic analyses can further reveal the mechanism of inhibition, such as whether it is competitive, non-competitive, or mixed-type. researchgate.netplos.org Similarly, other studies have identified this compound derivatives as inhibitors of xanthine (B1682287) oxidase (XO), a key enzyme in the purine (B94841) metabolism pathway implicated in hyperuricemia and gout. plos.org

Table 2: Example of Enzyme Inhibition Data for this compound Derivatives

CompoundTarget EnzymeInhibition TypeIC50 (µM)
Compound 1cMushroom TyrosinaseCompetitive4.70 researchgate.net
Compound 1jMushroom TyrosinaseCompetitive11.18 researchgate.net
Compound 6kXanthine OxidaseMixed-type3.56 plos.org

This table is for illustrative purposes and combines data from multiple studies.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Profiling

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic and safety properties of potential drug candidates. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools have become invaluable for this purpose, allowing for the rapid and cost-effective screening of large numbers of compounds. frontiersin.org These computational models use the chemical structure of a molecule to predict its physicochemical and pharmacokinetic properties, as well as potential toxicities. nih.gov

For this compound derivatives, in silico profiling can predict key parameters such as aqueous solubility, lipophilicity (logP), permeability, plasma protein binding, and potential for inhibiting or being metabolized by cytochrome P450 (CYP) enzymes. mdpi.comnih.gov For example, adherence to Lipinski's "rule of five" is often assessed as a preliminary indicator of drug-likeness. nih.gov These predictions help to identify compounds with potentially poor pharmacokinetic profiles or toxicity liabilities early on, allowing medicinal chemists to prioritize more promising candidates for synthesis and further testing. frontiersin.org While in silico predictions are not a substitute for experimental data, they play a crucial role in guiding the lead optimization process and reducing the attrition rate of drug candidates in later stages of development. frontiersin.org

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a quantitative approach that integrates information about a drug's concentration in the body over time (PK) with its pharmacological effect (PD). nih.gov This modeling is a critical tool throughout the drug discovery and development process, including the preclinical evaluation of this compound derivatives.

In preclinical settings, PK/PD models are used to establish a relationship between the dose, exposure (e.g., plasma concentration), and the observed therapeutic effect in animal models of disease. nih.gov This helps in understanding the mechanism of drug action and in identifying the key PK parameters (e.g., Cmax, AUC) that drive efficacy. nih.gov The development of these models is an iterative process, where initial models are built based on early data and then refined as more information becomes available. nih.gov

By establishing a robust PK/PD relationship in preclinical species, researchers can better predict the potential for clinical efficacy in humans and can help in the selection of appropriate doses for first-in-human clinical trials. nih.gov Furthermore, PK/PD modeling can help to optimize the design of preclinical studies, potentially reducing the number of animals required, and improve the translation of findings from preclinical to clinical settings. nih.gov While specific PK/PD models for this compound derivatives are not extensively detailed in the public domain, the principles of PK/PD modeling are universally applied in the development of novel therapeutic agents. The integration of in vitro data, such as potency against a specific target, with in vivo PK data is essential for building these predictive models. researchgate.netspringermedizin.de

Target Validation Studies in Relevant Preclinical Models

The validation of a drug target is a critical step in the drug discovery process, aiming to provide confidence that modulating the target will have the desired therapeutic effect. drugtargetreview.comddtjournal.com For derivatives of this compound, target validation studies are conducted in various preclinical models, ranging from cancer cell lines to animal models, to elucidate their mechanism of action and confirm their engagement with specific molecular targets. youtube.com These studies are essential for bridging the gap between in vitro activity and potential clinical efficacy.

A significant focus of preclinical research on this compound derivatives has been in the area of oncology. Various studies have utilized a panel of human cancer cell lines to investigate the cytotoxic and antiproliferative effects of these compounds. For instance, a series of novel 2-thioxo-oxazolidin-4-one derivatives were evaluated for their anticancer potential against seven tumor cell lines, including hematopoietic and solid tumor lines. The results indicated that while some derivatives exhibited broad-spectrum activity, others showed more selective effects against hematopoietic cancer cells. researchgate.netnih.gov

To delve deeper into the mechanism of action, researchers employ a variety of molecular and cellular biology techniques. Flow cytometry is a common method used to analyze the cell cycle and detect apoptosis (programmed cell death). Studies have shown that certain this compound derivatives can induce cell cycle arrest, often at the G2/M phase, and promote apoptosis in cancer cells. researchgate.net For example, the compound LPSF/NBM-2 was found to increase the percentage of cells in the G2/M phase and induce cell death in the MOLT-4 lymphoma cell line. researchgate.net

Further validation of the apoptotic pathway is often achieved through gene expression analysis using techniques like Real-Time PCR. Research has demonstrated that these compounds can modulate the expression of genes involved in apoptosis, such as increasing the expression of pro-apoptotic genes like BID and BECN1. researchgate.net In one study, a derivative labeled NB-3 was shown to significantly modulate the expression of RIPK3 and DDIT3, genes involved in necroptosis and ER stress-induced apoptosis, while another derivative, NB-4, induced the expression of the PPARγ gene, which has known roles in cell differentiation and apoptosis. researchgate.net

The investigation into the molecular targets of this compound derivatives extends to key signaling pathways implicated in cancer progression. The PI3K/AKT pathway, which is frequently hyperactivated in cancer, has been identified as a potential target. One study on a 2-thioxoimidazolidin-4-one derivative (a structurally related compound) demonstrated its ability to inhibit the PI3K/AKT pathway at both the gene and protein levels in HepG2 liver cancer cells. nih.gov This inhibition was associated with the induction of apoptosis and cell cycle arrest. nih.gov

The table below summarizes the findings from several preclinical studies on this compound and related derivatives, highlighting the models used and the observed mechanisms of action.

Compound/DerivativePreclinical ModelKey Findings
LPSF/NB-3 HL-60/MX1 (resistant acute leukemia cell line), Peripheral blood mononuclear cells (PBMCs)Exhibited cytotoxicity in resistant leukemia cells but not in healthy cells. researchgate.net
NB-2, NB-3, NB-4, NB-5 Various tumor cell lines (including Jurkat and HL-60)NB-5 showed broad antitumor effects. NB-4 induced apoptosis and PPARγ gene expression in acute leukemia cells. NB-3 modulated RIPK3 and DDIT3 expression. NB-2 induced CDKN1A expression. All increased pro-apoptotic BID and BECN1 expression. researchgate.net
LPSF/NBM-1, LPSF/NBM-2 HL-60 and MOLT-4 (leukemia and lymphoma cell lines)Displayed cytotoxic activity. LPSF/NBM-2 induced G2/M cell cycle arrest and apoptosis in MOLT-4 cells. researchgate.net
Compound 4 (a 2-thioxoimidazolidin-4-one derivative) HepG2 (liver cancer cell line), SEC-carcinoma (in vivo model)Induced apoptosis and G2/M cell cycle arrest in HepG2 cells. Inhibited the PI3K/AKT pathway. Showed in vivo anticancer activity. nih.gov

In addition to cellular models, in vivo studies using animal models are crucial for validating targets in a more complex biological system. nih.govresearchgate.net For instance, a study on a 2-thioxoimidazolidin-4-one derivative in a solid Ehrlich carcinoma (SEC) mouse model confirmed its anticancer activity, demonstrating its potential to translate from in vitro findings to a whole-organism setting. nih.gov

These target validation studies in relevant preclinical models are indispensable for building a strong biological rationale for the therapeutic potential of this compound derivatives. By elucidating the molecular mechanisms and identifying the specific pathways these compounds modulate, researchers can gain greater confidence in their potential as drug candidates before advancing to more resource-intensive stages of drug development. drugtargetreview.com

Future Research Directions and Therapeutic Potential of 2 Thioxooxazolidin 4 One in Biomedical Applications

Exploration of Novel Derivatives and Analogues with Enhanced Efficacy and Selectivity

A primary direction for future research lies in the rational design and synthesis of new derivatives and analogues of 2-thioxooxazolidin-4-one. The goal is to enhance biological efficacy and improve selectivity for specific therapeutic targets, thereby minimizing potential off-target effects. Modifications to the core structure, such as introducing different substituents at various positions, can significantly influence the compound's potency and spectrum of activity. ontosight.ai

Researchers have already synthesized numerous derivatives by employing methods like Knoevenagel condensation. researchgate.netbenthamdirect.com For instance, the synthesis of (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one analogues has yielded compounds with potent mushroom tyrosinase inhibitory activity, surpassing that of the standard inhibitor, kojic acid. researchgate.netresearchgate.net One derivative, compound 1c, demonstrated an IC50 value of 4.70 ± 0.40 μM, which was 4.9 times more potent than kojic acid. researchgate.net

In the realm of anticancer research, novel this compound derivatives have shown promising cytotoxic activity against various cancer cell lines. researchgate.netresearchgate.net For example, the derivative LPSF/NB-3 has been identified as a promising anticancer agent, particularly against resistant leukemia cell lines. researchgate.net Another study highlighted that the derivative NB-5 inhibited the growth of all seven tested tumor cell lines, while NB-4 was highly cytotoxic to Jurkat cells. researchgate.netnih.gov Further exploration into structure-activity relationships (SAR) will be crucial. This involves systematically altering the chemical structure of the lead compounds to identify the key molecular features responsible for their biological activity, which will guide the synthesis of more effective and selective therapeutic agents. researchgate.net

Table 1: Examples of this compound Derivatives and their Biological Activity

Derivative Name/CodeTarget/ActivityKey Findings
LPSF/NBM-1 & LPSF/NBM-2 Anticancer (Lymphoma)Displayed cytotoxic profiles against HL-60 (IC50 = 54.83 μM) and MOLT-4 (IC50 = 51.61 μM) cell lines. benthamdirect.com
LPSF/NB-3 Anticancer (Leukemia)Showed promising activity against resistant leukemic line HL-60/MX1. researchgate.net
NB-4 Anticancer (Leukemia)Exhibited the highest cytotoxicity in Jurkat cells (IC50=15.19μM) and induced apoptosis. researchgate.netnih.gov
NB-5 Anticancer (Solid & Hematopoietic)Showed the best results in cancer cells, inhibiting the growth of all tumor cell lines tested. researchgate.netnih.gov
Compound 1c ((Z)-5-benzylidene-3-phenyl-2-thioxooxazolidin-4-one analogue) Tyrosinase InhibitionInhibited mushroom tyrosinase with an IC50 of 4.70 ± 0.40 μM, more potent than kojic acid. researchgate.netresearchgate.net
Compound 1j ((Z)-5-benzylidene-3-phenyl-2-thioxooxazolidin-4-one analogue) Tyrosinase InhibitionInhibited mushroom tyrosinase with an IC50 of 11.18 ± 0.54 μM. researchgate.netresearchgate.net

Application of Advanced High-Throughput Screening Technologies

High-Throughput Screening (HTS) technologies are powerful tools in modern drug discovery, enabling the rapid screening of vast libraries of chemical compounds against specific biological targets. japsonline.comnih.gov The application of HTS is a logical next step for the this compound scaffold to uncover new therapeutic applications and identify novel hit compounds. HTS allows for the testing of thousands of compounds per day, significantly accelerating the initial stages of drug development. japsonline.comnih.gov

Both target-based and mechanism-based HTS approaches can be employed. japsonline.com In a target-based screen, a library of this compound derivatives would be tested for their ability to interact with a specific, isolated biological target, such as a particular enzyme or receptor. japsonline.com The use of combinatorial chemistry to generate large, diverse libraries of these derivatives is crucial for the success of HTS campaigns. japsonline.com

Furthermore, diversity-based high-throughput virtual screening (D-HTVS) can be utilized to computationally screen large chemical databases, like the ChemBridge library, to identify potential lead compounds before committing to expensive and time-consuming laboratory synthesis and testing. nih.gov This in silico approach can predict the binding affinity of compounds to a target protein, helping to prioritize candidates for further investigation. nih.gov The integration of robotics, automation, and miniaturization in HTS allows for the screening of up to 100,000 samples daily, making it a highly efficient strategy for discovering new leads from this compound libraries. japsonline.comnih.gov

Potential for Combination Therapies with Existing Agents

Investigating the potential of this compound derivatives in combination therapies with existing drugs represents a promising avenue for future research, particularly in the treatment of complex diseases like cancer. Combination therapy can offer several advantages, including synergistic effects, reduced drug dosages, and the potential to overcome drug resistance.

For instance, in cancer therapy, combining a novel this compound derivative that induces apoptosis with a standard chemotherapeutic agent could lead to enhanced tumor cell killing. Some derivatives have been shown to induce apoptosis and cause cell cycle arrest, making them excellent candidates for such combinations. researchgate.netbenthamdirect.com For example, the compound LPSF/NBM-2 was found to promote cell cycle arrest at the G2/M phase and increase apoptosis in lymphoma cells. benthamdirect.com Combining such an agent with a drug that targets a different pathway could prove more effective than either agent alone. Future studies should focus on systematically evaluating various combinations in preclinical models to identify synergistic interactions and optimal dosing strategies.

Identification and Validation of Emerging Biological Targets for this compound Derivatives

While several biological targets for this compound derivatives have been identified, further research is needed to validate these targets and discover new ones. This will broaden the therapeutic applicability of this compound class.

Current research points to several potential targets:

Enzymes involved in cancer: Studies have shown that these derivatives can induce apoptosis through the activation of caspases (caspase-3 and -9) and by modulating the expression of genes involved in cell death and inflammation, such as BID and BECN1. researchgate.net Molecular docking studies have also suggested that some derivatives may bind to and inhibit Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. researchgate.netbenthamdirect.com

Tyrosinase: As mentioned, certain benzylidene-2-thioxooxazolidin-4-ones are potent inhibitors of mushroom tyrosinase, suggesting their potential use in treating hyperpigmentation disorders. researchgate.netresearchgate.netsemanticscholar.org

PI3K/AKT Pathway: In related thioxoimidazolidin-4-one derivatives, which share structural similarities, inhibition of the PI3K/AKT signaling pathway has been identified as a key mechanism for their anticancer effects. nih.gov This pathway is frequently overactive in cancer and is a validated target for cancer therapy. nih.gov

Bacterial Protein Synthesis: The broader class of oxazolidinones, which includes the 2-thioxo-4-oxazolidinone scaffold, is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. ontosight.ai This suggests that novel derivatives could be developed as antibacterial agents. ontosight.ai

Future research should employ techniques like proteomic analysis and affinity-based protein profiling to identify the direct molecular targets of the most active this compound derivatives. Once potential targets are identified, further validation through genetic and pharmacological studies will be essential to confirm their role in the observed biological effects. This will provide a more profound understanding of their mechanism of action and pave the way for their development as targeted therapeutic agents.

Q & A

Q. What are the established synthetic routes for 2-thioxooxazolidin-4-one derivatives, and how can reproducibility be ensured?

The synthesis of this compound derivatives typically involves cyclization reactions of thiourea intermediates or Michael additions to maleimides. For example, the title compound in was synthesized via a method adapted from Doğan et al. (1992), involving ethane-bridging of two this compound units. To ensure reproducibility:

  • Experimental rigor : Document reaction conditions (solvent ratios, temperature, catalysts) explicitly. For instance, crystallization in ethanol/water (4:1 v/v) was critical for obtaining X-ray-quality crystals .
  • Characterization : Provide full spectral data (¹H/¹³C NMR, IR, HRMS) and X-ray diffraction parameters (e.g., C–H⋯O hydrogen bond metrics in Table 1 of ). New compounds require elemental analysis and purity validation (≥95%) .

Q. How should researchers characterize the structural and electronic properties of this compound derivatives?

Key methodologies include:

  • X-ray crystallography : Resolve coplanarity and intermolecular interactions (e.g., anti-linear conformation with dihedral angles like N1–C1–C1A–N1A = -180.00(19)° in ) .
  • Spectroscopy : Use ¹³C NMR to confirm thiocarbonyl (C=S) resonance (~170–190 ppm) and IR for ν(C=O) (~1750 cm⁻¹).
  • Computational modeling : Validate electronic properties (e.g., dipole moments, HOMO-LUMO gaps) using DFT calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives with sterically hindered substituents?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature gradients). For example, highlights Michael additions requiring anhydrous conditions and controlled pH .
  • Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselectivity in cyclization steps .
  • Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Meta-analysis : Systematically compare datasets across studies (e.g., IC₅₀ values for antifungal activity) while controlling for variables like assay protocols (MTT vs. resazurin assays) .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on C3/C5) with bioactivity using multivariate regression .
  • Mechanistic studies : Use molecular docking to validate target binding (e.g., fungal CYP51 inhibition) and confirm via site-directed mutagenesis .

Q. What strategies are effective in resolving discrepancies between experimental and computational spectral data for this compound derivatives?

  • Error analysis : Quantify deviations in calculated vs. observed NMR shifts (e.g., ±2 ppm for ¹³C) by adjusting solvent models (PCM vs. SMD) in DFT simulations .
  • Conformational sampling : Use molecular dynamics (MD) to account for rotational barriers (e.g., ethane-bridged conformers in ) that static models miss .
  • Validation with isotopic labeling : Synthesize ¹³C-labeled analogs to confirm peak assignments .

Q. How should researchers design experiments to investigate the thermodynamic stability of this compound derivatives under varying pH and temperature?

  • Accelerated stability testing : Incubate compounds in buffers (pH 1–13) at 40–80°C, monitoring degradation via HPLC-UV. Calculate activation energy (Eₐ) using the Arrhenius equation .
  • Solid-state analysis : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify polymorphic transitions .
  • Kinetic profiling : Use stopped-flow spectroscopy to measure hydrolysis rates of the oxazolidinone ring .

Methodological Guidelines

Q. How can researchers ensure methodological transparency when adapting literature protocols for novel this compound syntheses?

  • Detailed supplementary information : Include step-by-step procedures, raw spectral data, and crystallization conditions (e.g., slow evaporation vs. diffusion methods in ) .
  • Critical literature comparison : Highlight modifications (e.g., alternative catalysts or solvent systems) and justify deviations from prior methods .
  • Negative results reporting : Document failed attempts (e.g., unsuccessful cyclization under basic conditions) to guide future optimizations .

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies of this compound derivatives?

  • Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous replicates in triplicate assays .
  • Multivariate analysis : Use principal component analysis (PCA) to disentangle confounding variables (e.g., solvent DMSO% vs. cytotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.